molecular formula C51H70N8O7 B10775628 His-Leu-lopinavir

His-Leu-lopinavir

Cat. No.: B10775628
M. Wt: 907.1 g/mol
InChI Key: CNRARJITWNMDCM-XGZCXRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

His-Leu-lopinavir is a histidine-based dipeptide prodrug of lopinavir, an HIV protease inhibitor. This compound is designed to enhance the bioavailability and therapeutic efficacy of lopinavir by leveraging the properties of histidine and leucine. Lopinavir is commonly used in combination with ritonavir to treat HIV infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of His-Leu-lopinavir involves the conjugation of histidine and leucine to lopinavir. The process typically includes the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: His-Leu-lopinavir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

His-Leu-lopinavir has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide conjugation and prodrug design.

    Biology: Investigated for its potential to enhance the bioavailability and efficacy of lopinavir in cellular and animal models.

    Medicine: Explored as a therapeutic agent for HIV treatment, particularly in combination with other antiretrovirals.

    Industry: Utilized in the development of advanced drug delivery systems and formulations .

Mechanism of Action

His-Leu-lopinavir exerts its effects by inhibiting the HIV protease enzyme, which is crucial for the maturation of infectious viral particles. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins. This inhibition results in the formation of immature, non-infectious viral particles, thereby reducing viral replication and load .

Comparison with Similar Compounds

Uniqueness of His-Leu-lopinavir: this compound is unique due to its dipeptide structure, which enhances the bioavailability and stability of lopinavir. The conjugation with histidine and leucine allows for improved pharmacokinetic properties and targeted delivery, making it a promising candidate for advanced HIV therapy .

Properties

Molecular Formula

C51H70N8O7

Molecular Weight

907.1 g/mol

IUPAC Name

[(2S,3S,5S)-2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-5-[[(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl]amino]-1,6-diphenylhexan-3-yl] 3-[[3-amino-4-(1H-imidazol-5-yl)butanoyl]amino]-5-methylhexanoate

InChI

InChI=1S/C51H70N8O7/c1-33(2)23-40(56-45(60)27-39(52)26-42-30-53-32-55-42)29-47(62)66-44(43(25-38-19-11-8-12-20-38)58-46(61)31-65-49-35(5)15-13-16-36(49)6)28-41(24-37-17-9-7-10-18-37)57-50(63)48(34(3)4)59-22-14-21-54-51(59)64/h7-13,15-20,30,32-34,39-41,43-44,48H,14,21-29,31,52H2,1-6H3,(H,53,55)(H,54,64)(H,56,60)(H,57,63)(H,58,61)/t39?,40?,41-,43-,44-,48-/m0/s1

InChI Key

CNRARJITWNMDCM-XGZCXRAPSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)OC(=O)CC(CC(C)C)NC(=O)CC(CC5=CN=CN5)N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)CC(CC(C)C)NC(=O)CC(CC5=CN=CN5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.